molecular formula C12H10N2O3 B15146306 3-Formyl-4-(3-oxomorpholino)benzonitrile

3-Formyl-4-(3-oxomorpholino)benzonitrile

Cat. No.: B15146306
M. Wt: 230.22 g/mol
InChI Key: YEPWTTAHSNCUIB-UHFFFAOYSA-N
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Description

3-Formyl-4-(3-oxomorpholino)benzonitrile: is an organic compound characterized by the presence of a formyl group, a benzonitrile moiety, and a morpholino ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-4-(3-oxomorpholino)benzonitrile typically involves multi-step organic reactions. One common method starts with the preparation of 3-formylbenzonitrile, which can be synthesized from 3-bromobenzaldehyde through a cyanation reaction using copper(I) cyanide. The resulting 3-formylbenzonitrile is then subjected to a nucleophilic substitution reaction with morpholine to introduce the morpholino group. The final step involves the oxidation of the morpholino group to form the oxomorpholino derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-4-(3-oxomorpholino)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Primary amines or hydrazines in the presence of a mild acid catalyst.

Major Products Formed

Scientific Research Applications

3-Formyl-4-(3-oxomorpholino)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Formyl-4-(3-oxomorpholino)benzonitrile involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitrile group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity. The morpholino ring provides structural stability and enhances the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Formyl-4-(3-oxomorpholino)benzonitrile is unique due to the presence of both a formyl group and a morpholino ring, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

3-formyl-4-(3-oxomorpholin-4-yl)benzonitrile

InChI

InChI=1S/C12H10N2O3/c13-6-9-1-2-11(10(5-9)7-15)14-3-4-17-8-12(14)16/h1-2,5,7H,3-4,8H2

InChI Key

YEPWTTAHSNCUIB-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)N1C2=C(C=C(C=C2)C#N)C=O

Origin of Product

United States

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